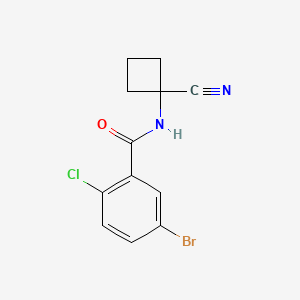

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

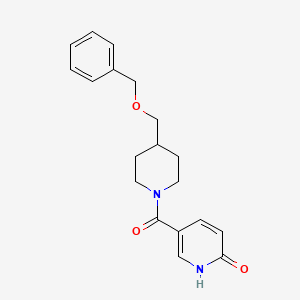

“5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide” is a chemical compound . The molecular formula of this compound is C12H10BrClN2O .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: c1cc(c(cc1Br)C(=O)NC2(CCC2)C#N)Cl . This indicates that the compound contains a benzamide group with bromine and chlorine substituents, and a cyclobutyl group with a nitrile substituent .Physical and Chemical Properties Analysis

The average mass of “this compound” is 313.578 Da, and the monoisotopic mass is 311.966492 Da .Aplicaciones Científicas De Investigación

1. Rufinamide Synthesis and Green Chemistry

Rufinamide, an antiepileptic drug, is synthesized using a compound structurally similar to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide. A recent study focused on the life cycle assessment of rufinamide synthesis, emphasizing the application of green chemistry principles and process optimizations, including the use of chlorides instead of bromides for azide formation (Ott, Borukhova, & Hessel, 2016).

2. Novel Heterocyclic Compounds Synthesis

Research has explored the synthesis of new heterocyclic compounds involving reactions with molecules similar to this compound. For instance, a study reported the unexpected reactivity of o-nitrosophenol with alkyl bromides, leading to the formation of benzoxazoles and benzoxazines (Yao & Huang, 2010).

3. Benzamide Riboside in Cancer Research

Benzamide riboside, structurally related to this compound, has been studied for its anticancer properties. It inhibits inosine 5'-monophosphate dehydrogenase, impacting the biosynthesis of guanylates in tumor cells. This compound has shown significant activity against human tumor cell lines (Jäger, Salamon, & Szekeres, 2002).

4. Antiarrhythmic Activity of Benzamides

Research into benzamides, which are chemically related to this compound, has revealed their potential in developing antiarrhythmic drugs. Studies have synthesized and evaluated the antiarrhythmic activity of various benzamide derivatives in animal models (Banitt, Bronn, Coyne, & Schmid, 1977).

5. Novel Benzofuran Analogues

The reaction of compounds like this compound with other chemicals has been studied to create new benzofuran analogues with potential pharmacological applications. These compounds have shown antimicrobial and other biological activities in preliminary screenings (Parameshwarappa, Basawaraj, & S.Sangapure, 2008).

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O/c13-8-2-3-10(14)9(6-8)11(17)16-12(7-15)4-1-5-12/h2-3,6H,1,4-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAPNVUTINQAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

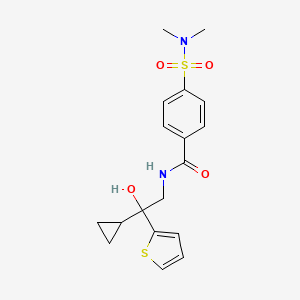

![N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2715053.png)

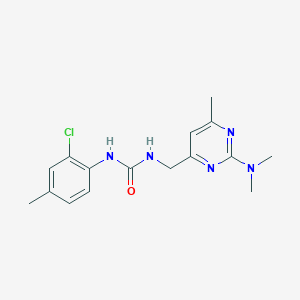

![10-(3,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2715055.png)

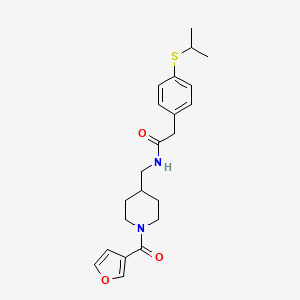

![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)

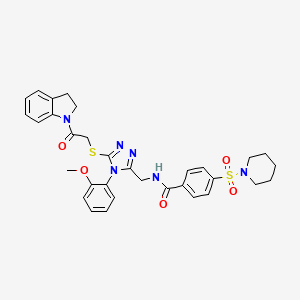

![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)

![N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide](/img/structure/B2715075.png)